
(2-Amino-6-hydroxypyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-hydroxypyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O3. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-hydroxypyridin-4-YL)boronic acid typically involves the reaction of 2-amino-6-hydroxypyridine with a boron-containing reagent. One common method is the direct borylation of the pyridine derivative using a boronic acid or boronate ester under suitable conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-hydroxypyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
(2-Amino-6-hydroxypyridin-4-YL)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Amino-6-hydroxypyridin-4-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar applications but with a different structure and reactivity profile.
2-Aminopyridine-4-boronic acid: A closely related compound with similar functional groups but different substitution patterns on the pyridine ring.
Uniqueness
(2-Amino-6-hydroxypyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. Its combination of amino and hydroxyl groups on the pyridine ring allows for versatile chemical modifications and applications .
Properties
Molecular Formula |
C5H7BN2O3 |
|---|---|
Molecular Weight |
153.93 g/mol |
IUPAC Name |
(2-amino-6-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2,10-11H,(H3,7,8,9) |
InChI Key |
PNBCIVUOPVFAPY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)NC(=C1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
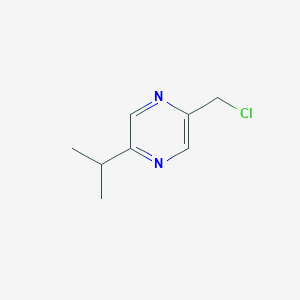
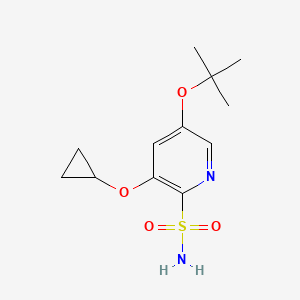

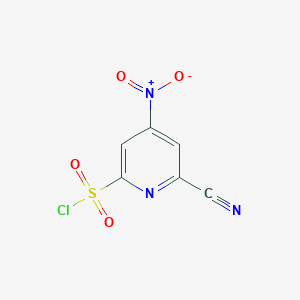

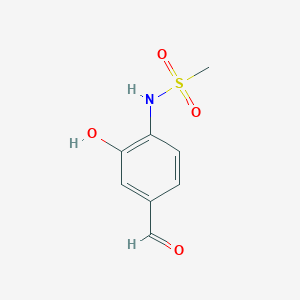
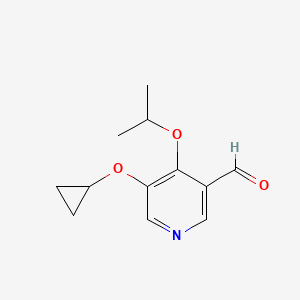
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
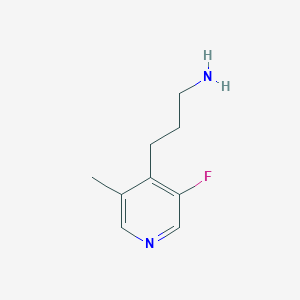
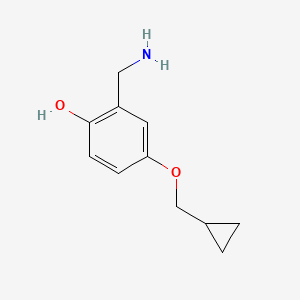
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)


